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Compound of Interest

Compound Name: Cy3-PEG-DMPE

Cat. No.: B1222843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy3-PEG-DMPE for live-

cell imaging studies. This fluorescently labeled lipid is a powerful tool for investigating the

dynamics of cellular membranes, including lipid raft organization, endocytic pathways, and

single-molecule tracking.

Introduction to Cy3-PEG-DMPE
Cy3-PEG-DMPE is a fluorescent lipid probe consisting of three key components:

Cy3 (Cyanine 3): A bright and relatively photostable orange fluorescent dye.

PEG (Polyethylene Glycol): A flexible, hydrophilic polymer linker that increases the water

solubility of the probe and extends the fluorophore away from the lipid bilayer, minimizing

potential quenching effects.

DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that readily

incorporates into the outer leaflet of the plasma membrane of living cells.

This unique structure makes Cy3-PEG-DMPE an excellent tool for specifically labeling and

tracking the dynamics of cell membranes in real-time.
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The following tables summarize key quantitative parameters for the Cy3 fluorophore, which is

the fluorescent component of Cy3-PEG-DMPE. These values are essential for optimizing

imaging conditions and data analysis.

Parameter Value Reference(s)

Excitation Maximum (λex) ~550 nm [1]

Emission Maximum (λem) ~570 nm [1]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹

Quantum Yield High [1]

Photostability Good [1]

Application-Specific
Parameter

Typical Value Range Notes

Labeling Concentration 1-10 µM
Cell type and application

dependent.

Incubation Time 5-15 minutes

Shorter times are generally

preferred to minimize non-

specific uptake.

Signal-to-Noise Ratio (SNR) Variable

Highly dependent on imaging

system, labeling density, and

cell health. Optimization of

imaging parameters is crucial.

[2]

Experimental Protocols
Here we provide detailed protocols for key applications of Cy3-PEG-DMPE in live-cell imaging.

Protocol 1: General Labeling of Live Cell Plasma
Membranes
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This protocol describes the fundamental procedure for incorporating Cy3-PEG-DMPE into the

plasma membrane of adherent cells.

Materials:

Cy3-PEG-DMPE

Dimethyl sulfoxide (DMSO) or ethanol for stock solution

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)

Adherent cells cultured on glass-bottom dishes or coverslips

Phosphate-buffered saline (PBS)

Procedure:

Prepare a Stock Solution: Dissolve Cy3-PEG-DMPE in DMSO or ethanol to a final

concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

Cell Preparation: Culture adherent cells on a glass-bottom dish or coverslip to the desired

confluency (typically 60-80%).

Prepare Staining Solution: On the day of the experiment, dilute the Cy3-PEG-DMPE stock

solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM.

Vortex the solution thoroughly.

Cell Labeling:

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the staining solution to the cells, ensuring the entire surface is covered.

Incubate for 5-15 minutes at 37°C in a cell culture incubator.

Wash:
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Aspirate the staining solution.

Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove

unincorporated probe.

Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with a

live-cell incubation chamber (maintaining 37°C and 5% CO₂). Use appropriate filter sets for

Cy3 (Excitation: ~540/25 nm; Emission: ~605/55 nm).

Protocol 2: Imaging Lipid Raft Dynamics
This protocol outlines a method to visualize the clustering and dynamics of lipid rafts, which are

specialized membrane microdomains enriched in cholesterol and sphingolipids.

Materials:

Cells labeled with Cy3-PEG-DMPE (as per Protocol 1)

Lipid raft clustering agent (e.g., Cholera toxin B subunit (CTB) conjugated to a different

fluorophore like Alexa Fluor 488, or specific antibodies against raft-associated proteins)

Live-cell imaging medium

Procedure:

Cell Labeling: Label cells with Cy3-PEG-DMPE following Protocol 1.

Induce Clustering (Optional): To observe the coalescence of lipid rafts, treat the cells with a

clustering agent. For example, add fluorescently labeled CTB (1-5 µg/mL) to the imaging

medium and incubate for 10-20 minutes.

Time-Lapse Imaging: Acquire time-lapse images of the cells using a spinning disk confocal

or TIRF microscope. This will allow for the visualization of the lateral diffusion and co-

localization of Cy3-PEG-DMPE with the lipid raft marker.

Image Analysis: Analyze the resulting image series to quantify the size, number, and

dynamics of Cy3-PEG-DMPE-positive clusters. Co-localization analysis with the lipid raft

marker can confirm the association of the probe with these domains.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1222843?utm_src=pdf-body
https://www.benchchem.com/product/b1222843?utm_src=pdf-body
https://www.benchchem.com/product/b1222843?utm_src=pdf-body
https://www.benchchem.com/product/b1222843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: Single-Particle Tracking (SPT) of Individual
Lipid Probes
This protocol provides a framework for tracking the movement of individual Cy3-PEG-DMPE
molecules in the plasma membrane to study membrane dynamics and heterogeneity.

Materials:

Cells labeled with a very low concentration of Cy3-PEG-DMPE

Live-cell imaging medium

TIRF (Total Internal Reflection Fluorescence) microscope with a highly sensitive EMCCD or

sCMOS camera

Procedure:

Low-Density Labeling: Prepare a staining solution with a very low concentration of Cy3-PEG-
DMPE (e.g., 0.1-1 nM) to ensure that individual molecules can be resolved. The optimal

concentration will need to be determined empirically. Follow the labeling procedure in

Protocol 1, but with this diluted staining solution.

TIRF Microscopy: Mount the labeled cells on a TIRF microscope. The TIRF illumination will

selectively excite fluorophores at the cell-coverslip interface, reducing background

fluorescence from the cytoplasm.

Image Acquisition: Acquire a time-lapse series of images at a high frame rate (e.g., 20-50

frames per second). Use a low laser power to minimize photobleaching.

Data Analysis: Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ) to detect

and link the positions of individual fluorescent spots in consecutive frames. This will generate

trajectories of individual Cy3-PEG-DMPE molecules.

Mobility Analysis: Analyze the trajectories to calculate parameters such as the mean squared

displacement (MSD), diffusion coefficient, and confinement radii. This information can reveal

different modes of diffusion and the presence of membrane microdomains that hinder free

movement.
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Protocol 4: Visualizing Endocytosis
This protocol allows for the visualization of the internalization of Cy3-PEG-DMPE from the

plasma membrane into intracellular vesicles.

Materials:

Cells labeled with Cy3-PEG-DMPE (as per Protocol 1)

Live-cell imaging medium

Markers for specific endocytic pathways (optional, e.g., fluorescently labeled transferrin for

clathrin-mediated endocytosis, or dextran for fluid-phase endocytosis)

Procedure:

Cell Labeling: Label the cell surface with Cy3-PEG-DMPE as described in Protocol 1.

Initiate Internalization: After washing, continue to incubate the cells in fresh, pre-warmed

imaging medium at 37°C to allow for endocytosis to occur.

Time-Lapse Imaging: Acquire time-lapse images over a longer period (e.g., 30-60 minutes)

to track the appearance of fluorescently labeled intracellular vesicles. A spinning disk

confocal microscope is well-suited for this application to minimize phototoxicity during the

extended imaging period.

Co-localization with Pathway Markers (Optional): To identify the endocytic pathway, co-

incubate the cells with a fluorescent marker for a specific pathway (e.g., Alexa Fluor 488-

transferrin). Analyze the co-localization between Cy3-PEG-DMPE-containing vesicles and

the pathway-specific marker.

Visualizations
Experimental Workflow for Live-Cell Imaging with Cy3-
PEG-DMPE
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Caption: General workflow for labeling and imaging live cells with Cy3-PEG-DMPE.
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Caption: Model of a signaling cascade initiated by ligand binding to a receptor within a lipid raft.
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Caption: Workflow for single-particle tracking and data analysis.
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Caption: Simplified diagram of the clathrin-mediated endocytosis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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